

# 4-(4,5-dichloro-1h-imidazol-1-yl)aniline NMR spectral data

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## Compound of Interest

Compound Name: 4-(4,5-Dichloro-1*h*-imidazol-1-*y*l)aniline

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## Technical Guide: 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Spectroscopic Data and Characterization of **4-(4,5-dichloro-1H-imidazol-1-yl)aniline**

## Introduction

This document addresses the request for Nuclear Magnetic Resonance (NMR) spectral data for the compound **4-(4,5-dichloro-1H-imidazol-1-yl)aniline**. Despite a comprehensive search of publicly available scientific literature and chemical databases, no experimental <sup>1</sup>H NMR or <sup>13</sup>C NMR spectral data for this specific compound has been found.

This guide will therefore summarize the available chemical information for **4-(4,5-dichloro-1H-imidazol-1-yl)aniline** and provides a structural representation. Due to the absence of spectral data, the sections on quantitative NMR data and detailed experimental protocols for NMR acquisition cannot be completed.

## Compound Identification

Basic chemical information for **4-(4,5-dichloro-1H-imidazol-1-yl)aniline** has been collated from various chemical supplier databases.

Identifier	Value
IUPAC Name	4-(4,5-dichloro-1H-imidazol-1-yl)aniline <sup>[1]</sup>
CAS Number	175201-62-4 <sup>[1][2]</sup>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> Cl <sub>2</sub> N <sub>3</sub> <sup>[1]</sup>
Molecular Weight	228.08 g/mol <sup>[1]</sup>
SMILES	NC1=CC=C(C=C1)N1C=NC(Cl)=C1Cl <sup>[1]</sup>
InChIKey	BPNGSEJDRLWEPM-UHFFFAOYSA-N <sup>[1]</sup>

## NMR Spectral Data

As of the date of this document, specific <sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data for **4-(4,5-dichloro-1H-imidazol-1-yl)aniline** are not available in the public domain. Consequently, a table of chemical shifts, coupling constants, and integration values cannot be provided.

## Experimental Protocols

Detailed experimental methodologies for the acquisition of NMR spectra for **4-(4,5-dichloro-1H-imidazol-1-yl)aniline** could not be cited as no publications containing this information were identified.

A general, hypothetical protocol for acquiring such data would typically involve:

- Dissolving a precisely weighed sample of the compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Transferring the solution to an NMR tube.
- Acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Processing the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.

- Referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Without access to experimental data, specific parameters such as solvent choice, concentration, and spectrometer frequency for this particular compound remain undetermined.

## Structural Visualization

The following diagram illustrates the chemical structure of **4-(4,5-dichloro-1H-imidazol-1-yl)aniline**.

Caption: Chemical structure of **4-(4,5-dichloro-1H-imidazol-1-yl)aniline**.

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## References

- 1. 4-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ANILINE | CAS 175201-62-4 [matrix-fine-chemicals.com]
- 2. 4-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ANILINE | 175201-62-4 [chemicalbook.com]
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